molecular formula C14H18ClNO2 B2510642 tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-65-7

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate

Cat. No.: B2510642
CAS No.: 1332765-65-7
M. Wt: 267.75
InChI Key: KHPABPDTLDGOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecular architectures through various chemical reactions such as substitution and coupling reactions.

Biology

  • Enzyme Inhibition Studies : The compound is employed in biological research to investigate enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into metabolic pathways and regulatory mechanisms.
  • Protein Interaction Studies : It is also used to explore protein-ligand interactions, which are crucial for understanding biochemical processes and drug design.

Medicine

  • Pharmaceutical Development : Research on this compound includes its potential as a lead compound for new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.

Industry

  • Reference Standards in Pharmaceutical Testing : The compound is utilized in the production of high-quality reference standards for analytical testing in pharmaceutical laboratories, ensuring the reliability and accuracy of test results.

Research has highlighted several key areas of biological activity associated with this compound:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For example:

  • Effective against Staphylococcus aureus and Escherichia coli, showing substantial inhibition zones in agar diffusion assays.

Anticancer Properties

In vitro studies indicate that this compound possesses anticancer activity:

  • It has been shown to induce apoptosis in cancer cell lines (e.g., breast cancer MDA-MB-231), with IC50 values indicating effective cytotoxicity at micromolar concentrations.
  • Mechanistic studies reveal that it may modulate key signaling pathways involved in cancer progression, leading to cell cycle arrest.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological effects of this compound:

  • Antimicrobial Testing : A study evaluated the effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial potential.
  • Anticancer Evaluation : In assays involving various cancer cell lines, the compound demonstrated effective cytotoxicity, inducing cell cycle arrest and apoptosis.
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the chlorophenyl group can significantly alter biological activities, suggesting avenues for further development.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.

Biological Activity

Tert-butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Chlorophenyl Intermediate : Chlorination of a phenyl ring yields the 3-chlorophenyl intermediate.
  • Introduction of the Cyclopropyl Group : The chlorophenyl intermediate is reacted with cyclopropyl amine to form the desired cyclopropyl derivative.
  • Formation of the Carbamate : The final step involves reacting the cyclopropyl derivative with tert-butyl isocyanate to yield the carbamate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the cyclopropyl ring and the halogenated phenyl group may enhance binding affinity and specificity for certain biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating bacterial infections.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promise as a lead compound for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
  • Evaluation of Anticancer Activity : Another study investigated the compound's effects on human cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell proliferation, with an IC50 value determined at approximately 15 µM after 48 hours .

Research Findings

Recent findings have elucidated several aspects of the biological activity of this compound:

Activity Type IC50/EC50 Value Reference
Antimicrobial10 µg/mL
Anticancer (Cell Proliferation Inhibition)15 µM

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate?

The synthesis typically involves multi-step organic reactions, including amine protection and cyclization . For example, analogous compounds (e.g., tert-butyl carbamates with cyclopropane moieties) are synthesized via:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
  • Step 2 : Cyclopropane ring formation via [2+1] cycloaddition or transition-metal-catalyzed coupling.
  • Step 3 : Deprotection and functionalization of the aromatic ring (e.g., chlorination at the 3-position) . Reaction optimization requires inert atmospheres, solvents like dichloromethane or ethyl acetate, and temperature control (e.g., 0–25°C) to maximize yield .

Q. How should researchers safely handle and store this compound to ensure stability?

Based on structural analogs (e.g., fluorophenyl derivatives):

  • Storage : Keep in airtight containers at 2–8°C , protected from light and moisture. Avoid exposure to strong oxidizing agents or acids to prevent decomposition into hazardous byproducts (e.g., carbon oxides, hydrogen chloride) .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation/contact. Ensure access to emergency eyewash stations and showers .

Q. What analytical techniques are employed to confirm the structure and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring geometry and aromatic substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₄H₁₇ClN₂O₂, MW: 280.75 g/mol).
  • Chromatography : HPLC or GC with purity >95% (by area normalization) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting points and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this carbamate?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection efficiency, while non-polar solvents improve cyclopropane stability .
  • Catalysts : Palladium or copper catalysts for Suzuki-Miyaura coupling to introduce the 3-chlorophenyl group .
  • Temperature Control : Lower temperatures (0–5°C) during cyclopropanation reduce side reactions .
  • Workup Strategies : Use of aqueous washes (NaHCO₃) to remove acidic byproducts and silica gel chromatography for purification .

Q. What strategies address discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR shifts with computational predictions (DFT calculations) or structurally similar compounds (e.g., tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate) .
  • Isotopic Labeling : Use ¹³C-labeled reagents to resolve overlapping signals in complex spectra.
  • Advanced Techniques : 2D NMR (COSY, NOESY) to confirm spatial arrangements in the cyclopropane ring .

Q. What is the potential biological activity of this compound based on structural analogs?

Carbamates with cyclopropane and halogenated aryl groups are explored as:

  • Neuromodulators : Interaction with acetylcholine receptors (e.g., α7 nAChR) due to the carbamate moiety’s resemblance to acetylcholine .
  • Enzyme Inhibitors : The 3-chlorophenyl group may enhance binding to catalytic pockets (e.g., kinases, proteases) via hydrophobic interactions .
  • Antimicrobial Agents : Structural analogs show activity against Gram-positive bacteria, likely due to membrane disruption . Preliminary assays should include receptor-binding studies and minimum inhibitory concentration (MIC) tests .

Properties

IUPAC Name

tert-butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPABPDTLDGOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.